N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Description
The compound "N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide" is a novel chemical entity that appears to be related to a class of compounds known for their biological activities, particularly as inhibitors of carbonic anhydrases (CAs). These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma, epilepsy, and certain types of cancer .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of benzenesulfonamides incorporating ethyl quinoline-3-carboxylate moieties were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms I and II . Another relevant synthesis involves the AlCl3-catalyzed intramolecular cyclization of N-arylpropynamides with N-sulfanylsuccinimides, leading to the formation of 3-sulfenyl quinolin-2-ones . Additionally, the synthesis of novel 4-(quinolin-1-yl)benzenesulfonamide derivatives has been reported, where the structures were confirmed by various spectroscopic methods . An AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropane diesters with N-benzylic sulfonamides has also been developed to construct indane derivatives, which could be related to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of a primary sulfonamide group is essential for binding to the zinc ion in the carbonic anhydrase active site, as demonstrated by the high inhibitory activity of a 7-chloro-6-fluoro substituted sulfonamide derivative . The molecular docking studies of similar compounds into the carbonic anhydrase isozyme II active site suggest a mechanism of action that is dependent on the interaction of the sulfonamide moiety with the enzyme .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can be influenced by the substituents on the quinoline and benzenesulfonamide moieties. The introduction of various substituents can lead to a range of biological activities, as seen in the synthesis of compounds with anticancer properties . The AlCl3-catalyzed reactions mentioned earlier demonstrate the potential for creating diverse structures through cyclization and cycloaddition reactions, which could be applicable to the synthesis of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide" are not detailed in the provided papers, related compounds exhibit a range of solubilities and stabilities that are influenced by their molecular structures. The presence of the cyclopropane moiety, for example, could impart unique steric and electronic characteristics that affect the compound's reactivity and binding affinity . The benzenesulfonamide group is known to be a good leaving group in chemical reactions, which could be relevant for the compound's mechanism of action .
Scientific Research Applications
Anticancer Properties
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has shown potential in the field of cancer research. Studies have indicated that compounds similar to this, incorporating the sulfonamide group, can act as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase isozymes. Such compounds have exhibited promising in vitro anticancer activities, suggesting a potential role in therapeutic applications against cancer (Al-Said et al., 2010).
Synthesis and Structural Studies
Research has focused on the efficient synthesis of similar compounds and their structural characterization. For instance, the study of 1,1-cyclopropane aminoketones, which are structurally related, has provided insights into their synthesis and conversion to other compounds like 2-benzoyl quinolines (Mao et al., 2012). These findings are important for understanding the chemical behavior and potential applications of such compounds.
Antimicrobial Activity
Another significant area of research is the exploration of antimicrobial properties. Studies have synthesized and evaluated compounds related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, revealing their potential as antimicrobial agents. These compounds have been tested against various bacterial strains, showing considerable activity, especially against Gram-positive bacteria (Unnamed authors, 2019).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoforms is a notable aspect of these compounds' biological activity. This mechanism is crucial in various bioprocesses, and the compounds' ability to inhibit these isoforms has significant implications for medical research, particularly in the context of diseases where carbonic anhydrase plays a role (Al-Sanea et al., 2019).
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c24-21(15-3-4-15)23-9-1-2-14-5-6-16(12-18(14)23)22-29(25,26)17-7-8-19-20(13-17)28-11-10-27-19/h5-8,12-13,15,22H,1-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCYJFNEKMSVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
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